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molecular formula C13H15NO HCl B195582 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride CAS No. 139525-77-2

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride

Cat. No. B195582
M. Wt: 237.72 g/mol
InChI Key: HPYGZUDDGWEYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653281B2

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and sodium acetate (3.4 g) were dissolved in 70 ml of ethanol, and acetic anhydride (3.4 g, 0.033 mol) was added. The reaction solution was heated and refluxed for one hour. After cooling, about 100 ml of water was added, and the mixture was extracted with ethyl acetate (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 5.3 g of agomelatine. The yield was 86.7%. The melting point was 108-109° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
86.7%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][NH2:16])=[CH:6][CH:5]=1.[C:17]([O-])(=[O:19])[CH3:18].[Na+].C(OC(=O)C)(=O)C.O>C(O)C>[CH3:18][C:17]([NH:16][CH2:15][CH2:14][C:11]1[C:12]2[CH:13]=[C:4]([O:3][CH3:2])[CH:5]=[CH:6][C:7]=2[CH:8]=[CH:9][CH:10]=1)=[O:19] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.COC1=CC=C2C=CC=C(C2=C1)CCN
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (50 ml*3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized in a 2:1 toluene/n-hexane mixture

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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